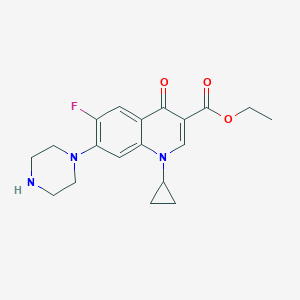

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

描述

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .

Mode of Action

The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function . This results in the prevention of DNA replication, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and eventually bacterial cell death .

Pharmacokinetics

It is known that the compound is active against both gram-positive and gram-negative bacteria . The impact on bioavailability is currently unknown and further studies are needed to elucidate this.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and the death of bacterial cells . This is due to the compound’s inhibition of key enzymes involved in bacterial DNA replication .

生化分析

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions

Cellular Effects

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are currently being studied.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are being studied. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-tubercular research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 105404-65-7

- Molecular Formula : C_{17}H_{19}F_{1}N_{2}O_{3}

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the cyclization of substituted piperazine derivatives with appropriate quinoline precursors. The detailed synthetic pathway can be found in patents and literature discussing similar compounds .

Antibacterial Activity

This compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported in a range from 0.44 µM to 34.02 µM , indicating potent antibacterial activity .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.44 |

| Escherichia coli | 0.80 |

Anti-Tubercular Activity

Research indicates that this compound also possesses anti-tubercular properties. A study evaluated a series of compounds related to ethyl 1-cyclopropyl-6-fluoro derivatives against Mycobacterium tuberculosis H37Rv, revealing MIC values ranging from 7.32 µM to 136.10 µM .

| Compound | MIC (µM) |

|---|---|

| Ethyl 1-cyclopropyl ... | 7.32 - 136.10 |

The precise mechanism by which ethyl 1-cyclopropyl-6-fluoro compounds exert their biological effects is not fully elucidated; however, it is hypothesized that these compounds may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Study on Antibacterial Efficacy

A notable study conducted by researchers synthesized a series of quinoline derivatives and evaluated their antibacterial efficacy. Among these, ethyl 1-cyclopropyl derivatives demonstrated superior activity against both S. aureus and E. coli, suggesting that structural modifications significantly enhance antibacterial potency .

Anti-Tubercular Evaluation

In another study focused on anti-tubercular activity, ethyl 1-cyclopropyl compounds were subjected to cytotoxicity tests alongside their MIC evaluations against Mycobacterium tuberculosis. The results indicated that while maintaining efficacy against the pathogen, these compounds exhibited low cytotoxic effects on mammalian cells, highlighting their potential as therapeutic agents .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : CHFNO

- CAS Number : 105404-65-7

- Molecular Weight : 345.39 g/mol

The compound features a quinoline core with modifications that enhance its biological activity. The presence of a piperazine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antibacterial Applications

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been studied for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

Case Study: Synthesis and Antimicrobial Testing

A study synthesized several derivatives of the compound by reacting it with different substituted acetophenones. The resulting compounds were tested for their antibacterial efficacy using the broth dilution method. Notably, some derivatives demonstrated comparable or superior activity to standard antibiotics like ciprofloxacin .

Key Findings:

- Compounds derived from ethyl 1-cyclopropyl-6-fluoro-4-oxo showed varying degrees of antibacterial activity.

- The most effective derivative exhibited a minimum inhibitory concentration (MIC) lower than that of ciprofloxacin, indicating potential as a new antibacterial agent.

Potential Therapeutic Uses

Beyond its antibacterial applications, research suggests potential uses in treating other conditions due to its structural similarity to other quinolone derivatives known for anti-inflammatory and analgesic properties. The versatility of the piperazine ring allows for modifications that could lead to enhanced efficacy against different targets.

化学反应分析

Propargylation of the Piperazine Moiety

The piperazinyl group at position 7 undergoes propargylation to introduce alkyne functionality for further click chemistry applications.

-

Substrate : ECF or its carboxylic acid precursor

-

Reagents : Propargyl bromide (1.2 eq), NaHCO<sub>3</sub> (1.2 eq)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 100°C, 48 hours

-

Product : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-prop-2-ynyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Key Characterization Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.71 (s, 1H, Ar-H), 7.97 (d, J = 13.08 Hz, 1H), 3.8 (s, 2H), 2.28 (s, 1H) .

-

Yield : 73%

Click Chemistry for Triazole Conjugates

The alkyne-functionalized ECF reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole conjugates. These derivatives are explored for enhanced antibacterial activity .

General Procedure :

-

Substrate : Propargylated ECF

-

Reagents : Aryl azide (1 eq), CuSO<sub>4</sub>·5H<sub>2</sub>O (0.1 eq), sodium ascorbate (0.2 eq)

-

Solvent : CH<sub>3</sub>OH/H<sub>2</sub>O (1:1)

-

Conditions : Room temperature, 12 hours

Example Conjugate :

Ethyl-7-(4-((1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate :

-

Molecular Formula : C<sub>30</sub>H<sub>31</sub>FN<sub>6</sub>O<sub>4</sub>

-

MS (m/z) : 559.2459 [M + H]<sup>+</sup>

-

<sup>13</sup>C NMR : δ 196.5 (−CO), 165.7 (−CO), 154.3, 148.0

Modification of the Cyclopropyl Group

The cyclopropyl ring can be substituted via nucleophilic aromatic substitution. For example, reaction with 2,4-difluorophenyl isothiocyanate introduces fluorinated aryl groups .

Reaction Conditions :

-

Substrate : ECF

-

Reagent : 2,4-Difluorophenyl isothiocyanate (1 eq)

-

Solvent : CH<sub>2</sub>Cl<sub>2</sub>

-

Catalyst : Triethylamine (1 eq)

-

Product : 1-(2,4-Difluorophenyl)-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Key Data :

Hydrolysis of the Ethyl Ester

The ethyl ester group is hydrolyzed under basic conditions to regenerate the carboxylic acid, a precursor for further derivatization.

Reaction Protocol :

-

Substrate : ECF

-

Reagent : NaOH (2 eq)

-

Solvent : H<sub>2</sub>O/EtOH (1:1)

-

Conditions : Reflux, 4 hours

-

Product : 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Applications :

Comparative Reactivity of ECF Derivatives

| Reaction Type | Key Functional Group Modified | Typical Yield (%) | Biological Relevance |

|---|---|---|---|

| Esterification | Carboxylic acid → Ester | 65–73 | Enhanced lipophilicity |

| Propargylation | Piperazine → Alkyne | 70–75 | Click chemistry applications |

| Triazole Conjugation | Alkyne → Triazole | 60–68 | Antibacterial optimization |

| Cyclopropyl Substitution | Cyclopropyl → Aryl | 55–60 | SAR studies |

属性

IUPAC Name |

ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-26-19(25)14-11-23(12-3-4-12)16-10-17(22-7-5-21-6-8-22)15(20)9-13(16)18(14)24/h9-12,21H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIADNHRRTXHFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634520 | |

| Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105404-65-7 | |

| Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。